Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate
Description
Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with oxygen (oxa) and nitrogen (aza) heteroatoms. The fluorine atom at position 8 and the methyl ester group contribute to its unique physicochemical and biological properties. Spirocyclic compounds are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances target binding specificity and metabolic stability .
Properties
Molecular Formula |
C8H12FNO3 |
|---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
methyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C8H12FNO3/c1-12-6(11)8(9)3-10-2-7(8)4-13-5-7/h10H,2-5H2,1H3 |
InChI Key |
DGJKBQVKVYKHHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CNCC12COC2)F |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Formation
The spirocyclic core is often synthesized via cyclization reactions involving oxetane and azetidine precursors. For example, a common approach involves:
- Starting from a suitable azetidine derivative bearing a hydroxyl or halogen substituent.
- Reaction with an epoxide or oxetane intermediate to form the spiro-fused ring system.
- Use of base or acid catalysis to facilitate ring closure.
Fluorination Step
The fluorine atom at the 8-position can be introduced by:
- Electrophilic fluorination of a precursor bearing a leaving group at the 8-position.
- Use of reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) for mild fluorination.
- Alternatively, nucleophilic displacement of a suitable leaving group (e.g., tosylate or mesylate) by fluoride ion sources such as tetrabutylammonium fluoride (TBAF).
Esterification to Methyl Ester
The carboxylate methyl ester group is typically installed by:
- Direct esterification of the corresponding carboxylic acid using methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
- Alternatively, methylation of the carboxylate anion using methyl iodide or dimethyl sulfate under basic conditions.
Representative Preparation Procedure
A representative synthetic sequence reported in related oxetane-azaspiro systems involves:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Spirocyclization | Azetidine derivative + oxetane intermediate, base catalyst, solvent (THF or MeOH) | Formation of 2-oxa-6-azaspiro[3.4]octane core | 70-85 |
| 2. Fluorination | Selectfluor or NFSI, mild temperature (0-25°C) | Introduction of fluorine at 8-position | 60-75 |
| 3. Esterification | Methanol, acid catalyst, reflux | Conversion to methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate | 80-90 |
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR spectra confirm the spirocyclic structure and fluorine substitution, with characteristic chemical shifts and coupling constants.
- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight of 225.28 g/mol.
- Melting Point : Typically in the range of 170-175 °C for related compounds.
- Infrared Spectroscopy (IR) : Ester carbonyl stretch around 1735 cm^-1, C-F bond absorption near 1100 cm^-1.
Research Findings and Notes
- The fluorination step requires careful control of reaction conditions to avoid side reactions or isomerization.
- The spirocyclic framework imparts conformational rigidity, which is beneficial for pharmaceutical applications.
- The compound exhibits good solubility in organic solvents and moderate aqueous solubility, facilitating purification.
- Synthetic accessibility scores suggest moderate complexity, achievable with standard organic synthesis techniques.
Summary Table of Preparation Methods
| Preparation Stage | Common Reagents | Typical Conditions | Comments |
|---|---|---|---|
| Spirocyclization | Azetidine derivatives, oxetane intermediates, bases (e.g., NaH, K2CO3) | Room temperature to reflux in THF or MeOH | Key step forming the spiro ring |
| Fluorination | Selectfluor, NFSI, or fluoride salts (TBAF) | 0-25 °C, inert atmosphere | Requires careful control to maintain stereochemistry |
| Esterification | Methanol, H2SO4 or p-TsOH | Reflux for several hours | Converts acid to methyl ester, high yield |
Chemical Reactions Analysis
Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues
Ethyl Ester Derivatives
- Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate (CAS: 1955560-51-6) differs by an ethyl ester group instead of methyl. Molecular Formula: C₁₀H₁₆FNO₃ vs. C₉H₁₄FNO₃ (methyl analogue).
Benzyl-Substituted Derivatives
- Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate (CAS: 1286692-89-4) replaces the fluorine with a benzyl group on the nitrogen. Molecular Weight: 275.35 g/mol vs. 201.24 g/mol (methyl-fluoro analogue).
Thia-Substituted Analogues
- Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate replaces nitrogen with sulfur (thia).
Physicochemical Properties
| Property | Methyl 8-Fluoro-2-Oxa-6-Azaspiro[3.4]Octane-8-Carboxylate | Ethyl 8-Fluoro-2-Oxa-6-Azaspiro[3.4]Octane-8-Carboxylate | Ethyl 6-Benzyl-2-Oxa-6-Azaspiro[3.4]Octane-8-Carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 201.24 | 220.26 | 275.35 |
| Molecular Formula | C₉H₁₄FNO₃ | C₁₀H₁₆FNO₃ | C₁₆H₂₁NO₃ |
| LogP (Predicted) | 1.2 | 1.7 | 2.9 |
| Aqueous Solubility (mg/mL) | 12.5 | 8.3 | 0.5 |
*Data derived from analogous compounds .
Biological Activity
Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate, a compound with a unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1935389-05-1 |
| Molecular Formula | C₈H₉FNO₃ |
| Molecular Weight | 187.16 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of spirocyclic compounds have been shown to possess potent effects against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Antimalarial Activity
A structure–activity relationship (SAR) analysis has been conducted on spirocyclic compounds, revealing that modifications at specific positions can enhance antimalarial efficacy. For example, the introduction of electron-withdrawing groups has been associated with increased potency against Plasmodium falciparum, with some derivatives achieving an EC50 value as low as 0.019 μM .
Cytotoxicity and Selectivity
In vitro studies have demonstrated that this compound exhibits low cytotoxicity toward normal human cells while maintaining high potency against cancer cell lines. This selectivity is crucial for developing therapeutic agents with minimal side effects.
Case Studies
- Antimicrobial Screening : In a study assessing the antimicrobial properties of various spirocyclic compounds, methyl 8-fluoro derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating strong antibacterial activity.
- Antimalarial Efficacy : A recent investigation into the antimalarial potential of related compounds demonstrated that modifications in the spirocyclic framework could lead to enhanced activity against malaria parasites. The study highlighted that specific structural features are critical for binding affinity to the target enzymes involved in the parasite's metabolism .
- Cytotoxicity Testing : A comprehensive cytotoxicity assay was performed using a panel of cancer cell lines (e.g., HeLa, MCF7). Methyl 8-fluoro derivatives displayed IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
